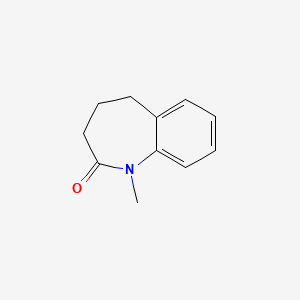![molecular formula C22H19ClN4O2S B2479990 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide CAS No. 862209-65-2](/img/structure/B2479990.png)
2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a molecular formula of C23H21ClN4O2S . It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C23H21ClN4O2S . It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . Further details about the exact structure would require more specific information or advanced analytical techniques.Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research into similar compounds has demonstrated the potential for anticancer properties. For example, studies on sulfonamide derivatives have shown significant in vitro anticancer activity against various cancer cell lines, including breast and colon cancer. These findings suggest that compounds with similar structural features could be explored for their anticancer activities, providing a basis for the development of novel therapeutic agents (Ghorab et al., 2015).
Antimicrobial Effects
Compounds with structures similar to 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide have shown promising antimicrobial effects. For instance, studies have found that certain 1,3,4-oxadiazole and acetamide derivatives exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria. This suggests a potential application of such compounds in the development of new antimicrobial agents to combat resistant bacterial strains (Siddiqui et al., 2014).
Antioxidant Activity
The exploration of novel compounds for their antioxidant capabilities is crucial in the development of protective agents against oxidative stress-related diseases. Pyrazole-acetamide derivatives, for example, have been synthesized and characterized for their antioxidant activity. Such studies highlight the potential of compounds with similar molecular frameworks to act as antioxidants, which could be beneficial in preventing or treating diseases caused by oxidative damage (Chkirate et al., 2019).
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes has therapeutic implications in the treatment of various diseases. Research on compounds structurally related to 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide has shown potential in inhibiting enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. Such findings open avenues for the development of novel anti-inflammatory agents (Singh et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-13-11-20(30-12-19(29)25-17-7-9-18(28)10-8-17)27-22(24-13)21(14(2)26-27)15-3-5-16(23)6-4-15/h3-11,28H,12H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRMVTFRTOQDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)O)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

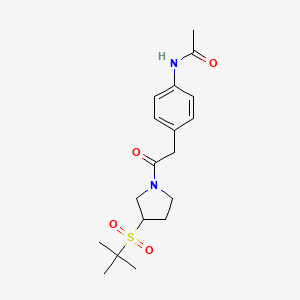
![3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2479909.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2479910.png)
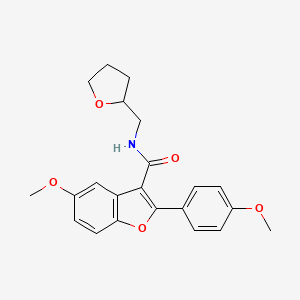
![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2479916.png)

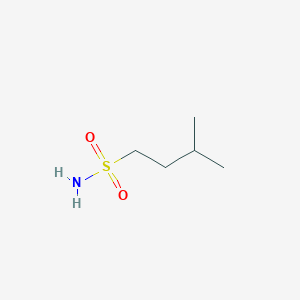
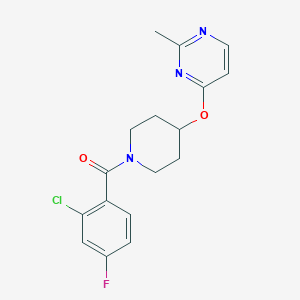
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)
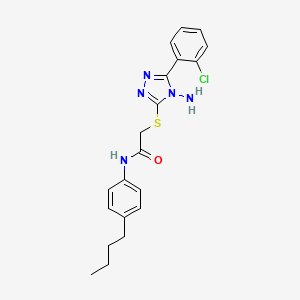
![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)
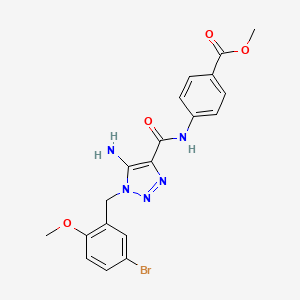
![Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2479929.png)
